

Application Notes and Protocols: ARQ-736, a Novel BRAF Inhibitor

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Compound Focus: Arq-736

CAS No.: 1228237-57-7

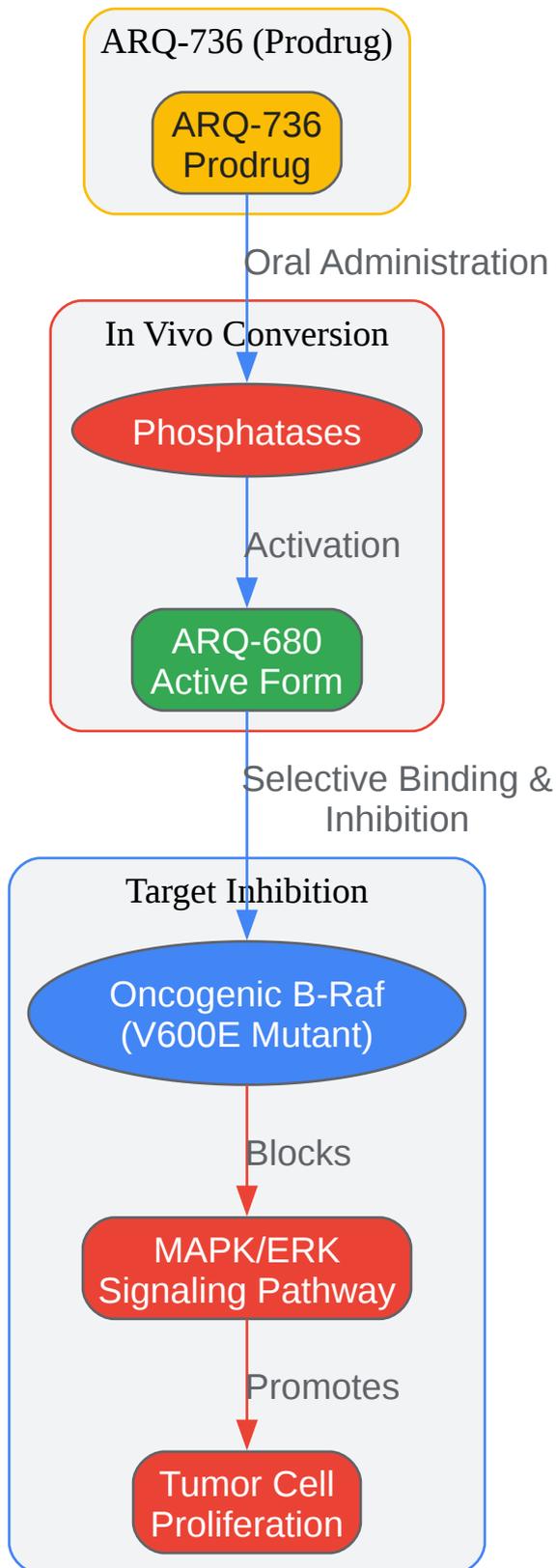
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Compound Overview and Mechanism of Action

ARQ-736 is a novel, potent, and orally bioavailable phosphate prodrug inhibitor of the B-Raf (BRAF) protein kinase, with potential antineoplastic activity. [1] [2] Its primary mechanism involves targeting the mitogen-activated protein kinase (MAPK) signaling pathway, which is critically involved in cell proliferation, differentiation, and tumorigenesis. [2]

The following diagram illustrates the targeted signaling pathway and the prodrug conversion process of **ARQ-736**:



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Diagram 1: **ARQ-736** mechanism of action and prodrug conversion.

ARQ-736 is converted into its active form, **ARQ-680**, in the presence of phosphatases within the body. [1] **ARQ-680** then selectively binds to and inhibits the activity of oncogenic B-Raf, particularly the **V600E mutant** form, which accounts for about 90% of BRAF gene mutations. [2] This inhibition blocks the constitutive activation of the downstream MAPK/ERK signaling pathway, thereby inhibiting the proliferation of tumor cells that express the mutated B-raf gene. [1] [2]

Physicochemical and Pharmacological Properties

The table below summarizes the key physicochemical characteristics of **ARQ-736**, which are critical for formulation development. [1]

Property	Value / Description
Molecular Formula	C ₂₅ H ₂₅ N ₈ Na ₂ O ₈ PS
CAS Number	1228237-57-7
Appearance	Typically exists as solid at room temperature
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	14
Rotatable Bond Count	9
Solubility (In Vitro)	May dissolve in DMSO; other solvents include H ₂ O, Ethanol, or DMF

Experimental Formulation and Dosing Guidance

Although specific animal dosing concentrations were not located, the following protocols for preparing *in vivo* formulations are based on standard practices for compounds with low water solubility like **ARQ-736**.

[1]

Parenteral Formulation Options for Animal Studies

The table below lists common injectable formulations that can be explored for administering **ARQ-736** in animal models. [1]

Formulation ID	Composition (Volume Ratio)	Notes
Injection 1	DMSO : Tween 80 : Saline = 10 : 5 : 85	Common formulation for IP/IV/IM/SC routes
Injection 2	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45	Alternative with higher PEG300 content
Injection 3	DMSO : Corn oil = 10 : 90	For oil-based delivery
Injection 4	DMSO : 20% SBE- β -CD in Saline = 10 : 90	Uses cyclodextrin for solubilization

Oral Formulation Options for Animal Studies

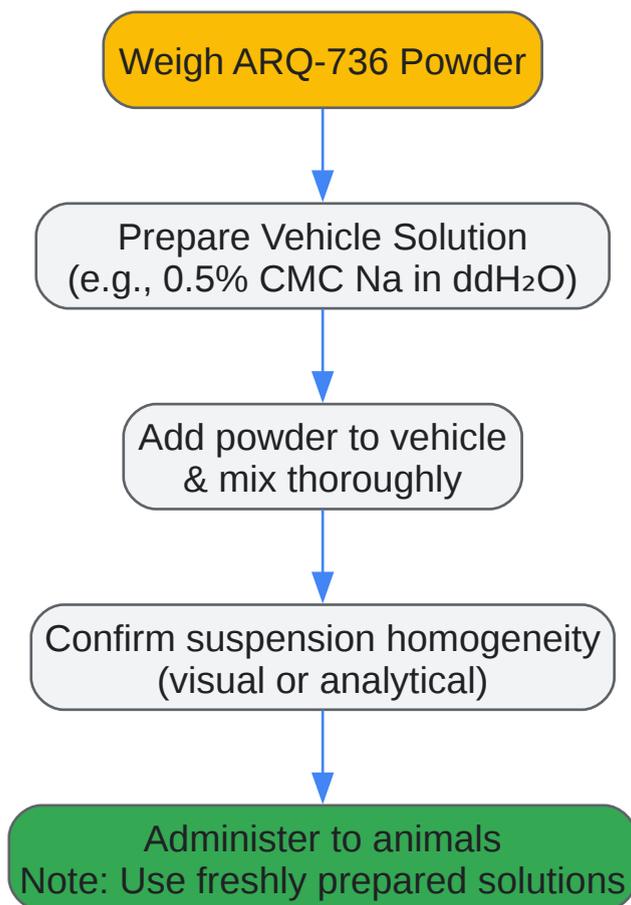
For oral administration studies, the following formulations can be considered. [1]

Formulation ID	Composition	Notes
Oral 1	Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)	Standard suspension method
Oral 2	Suspend in 0.5% Carboxymethyl cellulose	Alternative suspending agent
Oral 3	Dissolved in PEG400	For compounds soluble in PEG400

Formulation ID	Composition	Notes
Oral 4	Suspend in 0.2% Carboxymethyl cellulose	Lower viscosity alternative

Sample Preparation Workflow

The experimental workflow for preparing a typical animal dosing formulation is outlined below:



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Diagram 2: Sample formulation preparation workflow.

Example Calculation: To prepare 100 mL of a 2.5 mg/mL oral suspension using 0.5% CMC Na: [1]

- Prepare 0.5% CMC Na solution by dissolving 0.5 g CMC Na in 100 mL ddH₂O.
- Add 250 mg of **ARQ-736** to 100 mL of the 0.5% CMC Na solution.

- Mix thoroughly to obtain a uniform suspension.

Storage and Handling

- **Powder:** Store at -20°C for 3 years or 4°C for 2 years. [1]
- **Solution:** Store at -80°C for 6 months or -20°C for 1 month. [1]
- **Shipping:** Stable at ambient temperature for a few days during ordinary shipping. [1]

Context in BRAF Inhibition Research

ARQ-736 represents an important development in the field of targeted cancer therapy. The BRAF V600E mutation is a key driver in approximately 50-80% of melanomas, 45% of papillary thyroid carcinomas, and ~100% of hairy cell leukemias. [2] This mutation causes constitutive, Ras-independent activation of BRAF, leading to uncontrolled cell proliferation. [2] As a prodrug, **ARQ-736** offers potential advantages in oral bioavailability and solubility, which are critical parameters for effective dosing in both preclinical and clinical settings. [1]

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References

1. - ARQ | BRAF inhibitor | CAS# 1228237-57-7 | InvivoChem 736 [[invivochem.com](https://www.invivochem.com)]
2. B-Raf and the inhibitors: from bench to bedside [[jhoonline.biomedcentral.com](https://www.jhoonline.biomedcentral.com)]

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